
5-Chlorobenzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chlorobenzene-1,3-dicarboxamide is an organic compound with the molecular formula C8H7ClN2O2. It is a derivative of benzene, where two carboxamide groups are attached to the 1 and 3 positions, and a chlorine atom is attached to the 5 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorobenzene-1,3-dicarboxamide typically involves the reaction of 5-chloroisophthalic acid with ammonia or an amine under suitable conditions. One common method is to use a dehydrating agent such as thionyl chloride to convert the acid to the corresponding acid chloride, which then reacts with ammonia to form the dicarboxamide .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to handle larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
化学反应分析
Types of Reactions
5-Chlorobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with an amine group forms an amine derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amine derivatives.
科学研究应用
5-Chlorobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 5-Chlorobenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can participate in hydrogen bonding, which can influence the compound’s interactions with biological molecules and materials. These interactions can affect the compound’s solubility, stability, and reactivity .
相似化合物的比较
Similar Compounds
3,5-Dichlorobenzamide: Similar structure but with two chlorine atoms instead of one.
5-Aminobenzene-1,3-dicarboxamide: Similar structure but with an amino group instead of a chlorine atom.
Benzene-1,3,5-tricarboxamide: Similar structure but with three carboxamide groups.
Uniqueness
5-Chlorobenzene-1,3-dicarboxamide is unique due to the presence of both chlorine and carboxamide groups, which provide distinct chemical and physical properties. The chlorine atom can participate in various substitution reactions, while the carboxamide groups can form hydrogen bonds, making the compound versatile for different applications .
属性
分子式 |
C8H7ClN2O2 |
|---|---|
分子量 |
198.60 g/mol |
IUPAC 名称 |
5-chlorobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,(H2,10,12)(H2,11,13) |
InChI 键 |
HWDSSRXXCAHFEA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1C(=O)N)Cl)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


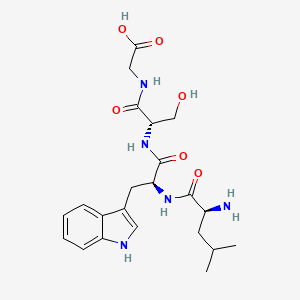
![2-Fluoro-6h-benzo[c]chromen-6-one](/img/structure/B12530303.png)
![2-[(Trimethylsilyl)ethynyl]-5-{4-[(trimethylsilyl)ethynyl]phenyl}pyrazine](/img/structure/B12530309.png)


![Ethanone, 1-[2-(ethylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12530316.png)
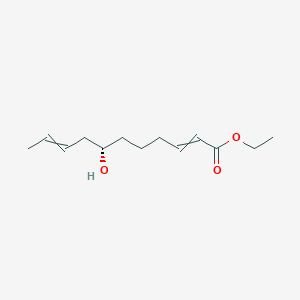
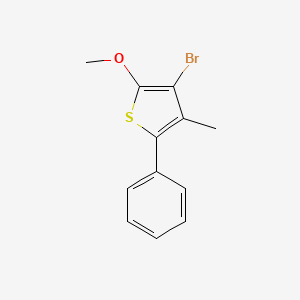
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
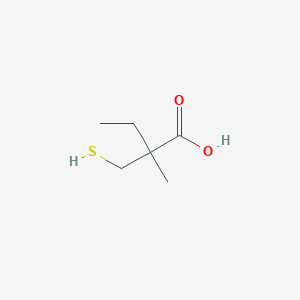
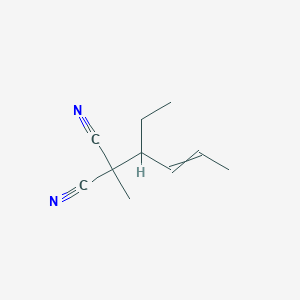

![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)
